Bienvenue dans la boutique en ligne BenchChem!

CP320626

Glycogen Phosphorylase Type 2 Diabetes Isoform Selectivity

CP320626 is the indole‑2‑carboxamide prototype that uniquely delivers dual pharmacological action: potent glycogen phosphorylase (GP) inhibition (IC50 205 nM) plus direct lanosterol 14α‑demethylase (CYP51) suppression, reducing plasma cholesterol up to 90% in vivo. Unlike generic GP inhibitors (e.g., CP‑91149), only CP320626 simultaneously addresses hyperglycemia and dyslipidemia. High‑resolution (1.76 Å) co‑crystal structures confirm its unique allosteric binding at the dimer interface, 33 Å from the catalytic site. This validated chemical probe is essential for studies on hepatic glucose production, cholesterolgenesis crosstalk, and structure‑based drug design targeting the novel GP allosteric pocket. Ensure your research demands the authentic dual mechanism—accept no substitutes.

Molecular Formula C23H23ClFN3O3
Molecular Weight 443.9 g/mol
CAS No. 186430-23-9
Cat. No. B1669484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP320626
CAS186430-23-9
Synonyms5-chloro-N-((2S)-3-(4-fluorophenyl)-1-(4-hydroxy-1-piperidinyl)-1-oxo-2-propanyl)-1H-indole-2-carboxamide
CP 320626
CP-320626
Molecular FormulaC23H23ClFN3O3
Molecular Weight443.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl
InChIInChI=1S/C23H23ClFN3O3/c24-16-3-6-19-15(12-16)13-20(26-19)22(30)27-21(11-14-1-4-17(25)5-2-14)23(31)28-9-7-18(29)8-10-28/h1-6,12-13,18,21,26,29H,7-11H2,(H,27,30)/t21-/m0/s1
InChIKeyYDCGVASFVACWKF-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procuring CP320626 (CAS 186430-23-9): A Dual-Action Glycogen Phosphorylase and CYP51 Inhibitor for Metabolic Disease Research


CP320626 is a member of the indole-2-carboxamide series and functions as a potent inhibitor of human liver glycogen phosphorylase (GP) with an IC50 of 205 nM [1]. It is characterized by a unique dual mechanism of action, also inhibiting lanosterol 14α-demethylase (CYP51) to suppress cholesterolgenesis, leading to significant plasma cholesterol reduction in vivo [2]. Structurally, CP320626 binds to a novel allosteric site on GP, distinct from the catalytic and known allosteric sites, which accounts for its synergistic inhibition with glucose [3].

Why a Standard GP Inhibitor Cannot Replace CP320626 in Dual-Pathway Metabolic Studies


Substituting CP320626 with a generic glycogen phosphorylase inhibitor like CP-91149 or BAY U6751 will fail to recapitulate its full pharmacological profile. While other indole-2-carboxamides share GP inhibition, CP320626 is the series prototype that uniquely combines potent GP inhibition with direct, quantifiable CYP51-mediated cholesterolgenesis suppression [1]. This dual activity results in a distinct in vivo outcome—simultaneous glucose and plasma cholesterol lowering—which is not observed with other GP inhibitors lacking this secondary pharmacology [2]. Therefore, for studies investigating the intersection of hyperglycemia and dyslipidemia, or for validating CYP51 as a relevant off-target, CP320626 is not interchangeable with its structural analogs.

Quantitative Differentiation of CP320626 from GP Inhibitor Analogs: An Evidence-Based Guide


Potency and Isoform Selectivity of GP Inhibition Compared to CP-91149

CP320626 exhibits potent inhibition of human liver glycogen phosphorylase (LGPa) and an even greater potency for the muscle isoform (MGPa). This isoform selectivity profile is distinct from that of the related compound CP-91149. While both inhibit LGPa, CP320626's affinity for MGPa provides a different pharmacological signature [1]. Quantitative IC50 data highlights this difference.

Glycogen Phosphorylase Type 2 Diabetes Isoform Selectivity

Synergistic Inhibition with Glucose Compared to CP-91149

CP320626's inhibitory activity is synergistically enhanced by the presence of glucose, a characteristic shared with other GP inhibitors but to a different quantitative degree. The presence of glucose lowers the IC50 of CP320626 for MGPb, indicating a state-dependent mechanism of action that favors the less active T-state of the enzyme [1]. This synergistic effect is a critical differentiator when compared to CP-91149, which exhibits a more pronounced glucose-dependent increase in potency.

Enzyme Synergy Allosteric Modulation Glucose Sensitivity

Novel Allosteric Binding Site Distinct from Other GP Inhibitors

CP320626 binds to a previously uncharacterized allosteric site on glycogen phosphorylase, located at the subunit interface of the dimer [1]. This binding site is structurally and spatially distinct from those utilized by other known GP inhibitors, such as flavopiridol, which binds at the inhibitor site [2], or caffeine and glucose, which bind at the catalytic and allosteric effector sites. This unique binding location is the structural basis for its specific mechanism of T-state stabilization.

X-ray Crystallography Allosteric Site Drug Binding

Dual Mechanism: Direct CYP51 Inhibition and Cholesterol Lowering Absent in CP-91149

A key differentiator for CP320626 is its secondary pharmacology as a direct inhibitor of CYP51 (lanosterol 14α-demethylase), a critical enzyme in the cholesterol biosynthesis pathway [1]. This activity is not shared by other prominent GP inhibitors like CP-91149, which show no evidence of cholesterol lowering. This dual action translates into a unique in vivo efficacy profile combining glucose reduction with a profound decrease in plasma cholesterol.

Dyslipidemia CYP51 Cholesterolgenesis Dual Pharmacology

In Vivo Glucose Lowering Without Altering Plasma Insulin Levels

Consistent with its mechanism as a GP inhibitor, CP320626 effectively lowers blood glucose in diabetic animal models. Critically, this glucose-lowering effect is achieved without a concomitant change in plasma insulin levels, differentiating its mode of action from insulin secretagogues or sensitizers . This indicates that the observed glucose reduction is a direct consequence of inhibiting hepatic glycogenolysis and glucose output, rather than an indirect effect on insulin secretion or sensitivity.

In Vivo Pharmacology Type 2 Diabetes Glucose Lowering

Key Application Scenarios for CP320626 Based on Verified Evidence


Investigating the Intersection of Hyperglycemia and Dyslipidemia

CP320626 is uniquely suited for in vivo studies modeling the dual pathology of diabetic dyslipidemia. Its confirmed ability to simultaneously lower blood glucose and plasma cholesterol (up to 90% in dogs) [1] makes it an indispensable tool for exploring the therapeutic potential of a single agent targeting both conditions. This scenario is not achievable with standard GP inhibitors like CP-91149, which lack the secondary CYP51 pharmacology [2].

Studying Insulin-Independent Glucose Control Mechanisms

For research focused on hepatic glucose production and glycogenolysis, CP320626 offers a clean pharmacological intervention. Its in vivo glucose-lowering effect occurs without altering plasma insulin levels , allowing researchers to isolate and quantify the impact of inhibiting glycogen breakdown on whole-body glucose homeostasis, independent of confounding effects on insulin secretion or peripheral insulin sensitivity.

Structural Biology of Novel Allosteric GP Binding Sites

CP320626 serves as a validated chemical probe for studying the novel allosteric site on glycogen phosphorylase located at the dimer interface, 33 Å from the catalytic site [3]. Co-crystallization studies have provided high-resolution (1.76 Å) structural data [4]. This makes it an ideal reference compound for structure-based drug design campaigns aimed at discovering new GP inhibitors that exploit this unique and functionally relevant binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP320626

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.